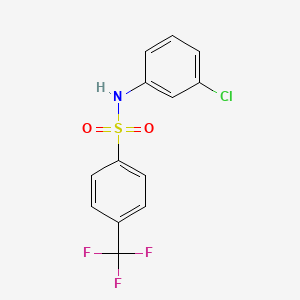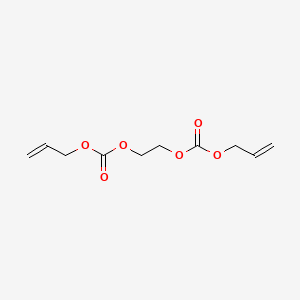
2-Prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate is a chemical compound with the molecular formula C10H14O6. It is known for its unique structure, which includes both carbonate and allyl groups. This compound is used in various scientific and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate typically involves the reaction of ethylene glycol with allyl chloroformate in the presence of a base. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
The reaction proceeds through the formation of an intermediate, which then reacts with another molecule of allyl chloroformate to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common.
Chemical Reactions Analysis
Types of Reactions
2-Prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonates and epoxides.
Reduction: Reduction reactions can lead to the formation of alcohols and ethers.
Substitution: Nucleophilic substitution reactions can replace the allyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include:
Epoxides: From oxidation reactions.
Alcohols and Ethers: From reduction reactions.
Substituted Carbonates: From nucleophilic substitution reactions.
Scientific Research Applications
2-Prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and as a cross-linking agent.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate involves its reactivity with nucleophiles and electrophiles. The carbonate groups can undergo hydrolysis to release carbon dioxide, while the allyl groups can participate in polymerization reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol bis(allyl carbonate): Similar structure but lacks the additional carbonate group.
Diallyl carbonate: Contains two allyl groups but no ethylene glycol backbone.
Propylene glycol bis(allyl carbonate): Similar to ethylene glycol bis(allyl carbonate) but with a propylene glycol backbone.
Uniqueness
2-Prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate is unique due to its combination of carbonate and allyl groups, which provides a balance of reactivity and stability. This makes it suitable for a wide range of applications, from organic synthesis to industrial production.
Properties
CAS No. |
4074-91-3 |
|---|---|
Molecular Formula |
C10H14O6 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
2-prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate |
InChI |
InChI=1S/C10H14O6/c1-3-5-13-9(11)15-7-8-16-10(12)14-6-4-2/h3-4H,1-2,5-8H2 |
InChI Key |
QZDPFUGKITYIFZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)OCCOC(=O)OCC=C |
Related CAS |
29715-62-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-fluorobenzenamine](/img/structure/B14170588.png)
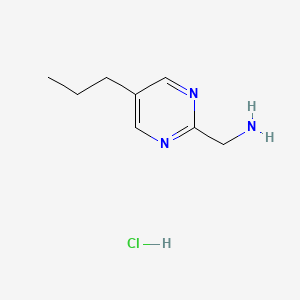
![2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14170611.png)
![1-(2-phenylethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14170612.png)
![2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone](/img/structure/B14170616.png)
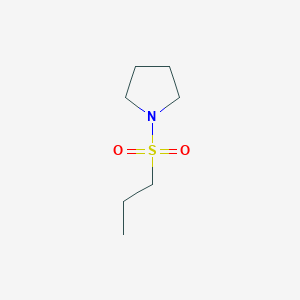
![tert-butyl N-[5-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate](/img/structure/B14170625.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14170632.png)
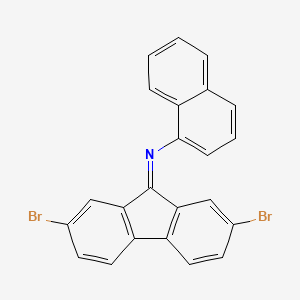
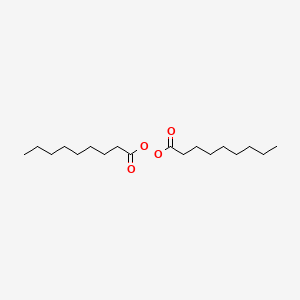
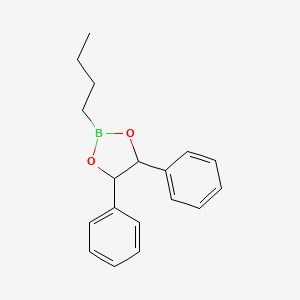
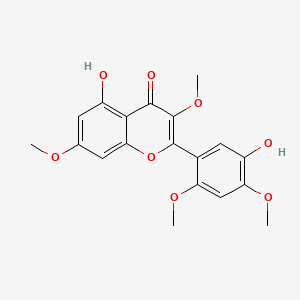
![N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide](/img/structure/B14170675.png)
